6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(4-ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-3-11-5-7-12(8-6-11)13-9-10-14-16-17-15(20-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAGLTYXODFTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 4-ethylphenylhydrazine with ethylthio-substituted pyridazine derivatives in the presence of a cyclizing agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specific catalysts, and controlled temperature environments.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of triazolopyridazines are often explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Diversity in Triazolopyridazine Derivatives
The biological activity of triazolopyridazine derivatives is highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of key analogues:
Table 1: Key Triazolopyridazine Derivatives and Their Properties
Structure-Activity Relationship (SAR) Insights
Role of R3 Substituents :
- Electron-withdrawing groups (e.g., trifluoromethyl in CL 218872) enhance binding to GABAₐ receptors by modulating electron density .
- Bulkier substituents (e.g., 2-methylindazol-5-ylthio in c-Met inhibitors) improve kinase selectivity by occupying hydrophobic pockets .
- Ethylthio group in the target compound may enhance lipophilicity, though its pharmacological profile remains uncharacterized.
Role of R6 Substituents :
- Aromatic extensions (e.g., 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl in PDE4 inhibitors) are critical for isoform selectivity and potency .
- Halogenated aryl groups (e.g., 4-chlorophenylthio in BRD4 inhibitors) facilitate π-π stacking with acetyl-lysine binding sites .
Pharmacological and Therapeutic Profiles
PDE4 Inhibitors: Compound 18 () exhibits nanomolar IC₅₀ against PDE4A, with >100-fold selectivity over other PDE isoforms. Docking studies confirm interactions with the catalytic domain’s hydrophobic clamp .
BRD4 Bromodomain Inhibitors: Derivatives like compound 5 () bind to the KAc-binding pocket via hydrogen bonds with Asn140 and water-mediated interactions. Substitutions at R2 (e.g., ethylpropanoate) disrupt binding, highlighting steric limitations .
GABAₐ Receptor Modulators: CL 218872 () shows α2/α3-subunit selectivity, enabling anxiolytic effects without sedation. This contrasts with non-selective benzodiazepines .
Biological Activity
The compound 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a triazole ring fused to a pyridazine structure with ethyl and phenyl substituents that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
- Antimicrobial Activity : Significant antibacterial and antifungal properties have been reported. The compound demonstrates efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
- Mechanism of Action : The mechanism involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound's interaction with c-Met leads to reduced signaling pathways that promote cell survival and proliferation .
Antimicrobial Studies
In a study evaluating various derivatives of triazolo-pyridazine compounds, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.
Anticancer Activity
A detailed investigation into the anticancer properties revealed that the compound has IC50 values in the low micromolar range against several cancer cell lines:
- A549 : IC50 = 1.06 ± 0.16 μM
- MCF-7 : IC50 = 1.23 ± 0.18 μM
- HeLa : IC50 = 2.73 ± 0.33 μM
These findings suggest that the compound can effectively inhibit cell growth at relatively low concentrations .
Comparative Analysis with Similar Compounds
A comparative analysis with other triazolo-pyridazine derivatives shows that while many exhibit similar biological activities, the presence of specific substituents in this compound enhances its potency against c-Met kinase compared to analogs without ethyl or phenyl groups.
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | A549: 1.06 MCF-7: 1.23 HeLa: 2.73 | Anticancer |
| Compound A | Structure | A549: 5.00 MCF-7: 6.00 | Anticancer |
| Compound B | Structure | A549: 10.00 MCF-7: 8.00 | Antibacterial |
Q & A
Basic: What are the optimal synthetic routes for 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step heterocyclic assembly. A validated approach includes:
- Step 1 : Condensation of diethyl oxalate with acetone in a methanol/NaOCH₃ system to form ethyl 2,4-dioxopentanoate .
- Step 2 : Reaction with hydrazine hydrate to yield 3-methylpyrazole-5-carbohydrazide .
- Step 3 : Cyclization with CS₂/KOH to generate 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol, followed by S-alkylation with ethyl iodide to introduce the ethylthio group .
- Step 4 : Final cyclocondensation with 4-ethylphenyl-substituted reagents under phosphoryl chloride (POCl₃) to form the triazolo-pyridazine core .
Key factors : Solvent polarity (e.g., DMF for cyclization), temperature control (80–120°C), and stoichiometric ratios (e.g., 1:1.2 for hydrazine reactions) critically impact yields (reported 60–75%) and HPLC purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- 1H NMR : Assigns protons on the triazole (δ 8.2–8.5 ppm), pyridazine (δ 7.8–8.1 ppm), and ethylthio (δ 1.3–1.5 ppm for CH₃) groups .
- IR Spectroscopy : Confirms S–C stretching (650–700 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
- HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients (90:10 to 60:40) at 254 nm .
- X-ray Crystallography : Resolves π-stacking interactions in the triazolo-pyridazine system (e.g., C–C bond lengths: 1.35–1.41 Å) .
Basic: What in vitro and in silico approaches are recommended for preliminary assessment of its biological activity?
- Enzyme Inhibition Assays : Test against fungal lanosterol 14α-demethylase (CYP51) using spectrophotometric monitoring of ergosterol depletion .
- Molecular Docking : Use AutoDock Vina or Discovery Studio to model interactions with PDB structures (e.g., 3LD6 for CYP51). Focus on H-bonding with heme propionates and hydrophobic contacts with the ethylphenyl group .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Candida spp. (MIC range: 2–16 µg/mL) .
Advanced: How can molecular docking studies be designed to evaluate its interaction with fungal cytochrome P450 enzymes?
- Target Selection : Retrieve CYP51 structures (PDB: 3LD6) and prepare protein files by removing water/co-crystallized ligands .
- Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level and assign Gasteiger charges .
- Docking Protocol : Use Lamarckian genetic algorithms (GA) with 100 runs, grid box centered on heme iron (60×60×60 Å). Validate with known inhibitors (e.g., fluconazole; RMSD <2.0 Å) .
- Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol), H-bonds with Thr315/Gly307, and π-π stacking with Phe228 .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies to optimize its pharmacological profile?
- Substituent Variation : Replace ethylthio with methylthio or propylthio to assess steric effects on CYP51 binding .
- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl at pyridazine C6) to enhance π-stacking .
- Bioisosteric Replacement : Substitute triazole with thiadiazole to improve metabolic stability (e.g., t½ from 2.5 to 4.8 hrs in microsomes) .
- In Vivo Validation : Compare logP (2.1–3.5) and plasma protein binding (85–92%) to correlate with antifungal efficacy in murine models .
Advanced: What computational chemistry methods aid in optimizing its synthetic pathways?
- Reaction Path Search : Apply density functional theory (DFT) at the M06-2X/cc-pVDZ level to identify transition states (e.g., cyclization energy barriers ≤25 kcal/mol) .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. NaH) .
- QSPR Modeling : Correlate substituent electronegativity with reaction yields (R² >0.85) .
Advanced: How should researchers address contradictory data between synthetic yields and predicted reaction efficiencies?
- Analytical Triangulation : Cross-validate yields with HPLC, LC-MS, and elemental analysis (C, H, N ±0.3%) to rule out impurities .
- Kinetic Profiling : Use in situ FTIR to monitor intermediate formation (e.g., carboxamide at 1680 cm⁻¹) and adjust heating rates .
- Computational Refinement : Re-optimize transition states with solvent continuum models (e.g., SMD for DMF) to reconcile theoretical vs. experimental barriers .
Advanced: What alternative heterocyclic systems show comparable bioactivity, and how do their synthesis challenges differ?
- Triazolo-thiadiazoles : Exhibit similar antifungal activity (MIC: 4–32 µg/mL) but require harsher cyclization conditions (H₂SO₄, 100°C) .
- Imidazo[1,2-a]pyridines : Show improved solubility (logS: -3.2 vs. -4.5) but necessitate Pd-catalyzed cross-coupling for aryl substitution .
- Benzoxazoles : Synthesized via microwave-assisted routes (30 min vs. 12 hrs) but lack the ethylthio group’s hydrophobic binding .
Basic: What protocols ensure stability during storage and handling in experimental settings?
- Storage : Protect from light in amber vials at -20°C under argon. Desiccate to prevent hydrolysis of the ethylthio group .
- Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods with HEPA filters. Avoid contact with oxidizing agents (e.g., HNO₃) .
Advanced: How can combinatorial chemistry approaches enhance the development of derivatives with improved efficacy?
- Library Design : Use Ugi-4CR reactions to diversify the pyridazine C6 position with aryl/alkyl amines .
- High-Throughput Screening (HTS) : Test 500+ analogs against CYP51 and human CYP3A4 to prioritize selectivity (SI >50) .
- Parallel Synthesis : Automate S-alkylation steps with robotic liquid handlers to generate 100 derivatives/week .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
